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Compound of Interest

Compound Name: 2-Fluoro-3-methylbenzyl bromide

Cat. No.: B118397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(bromomethyl)-2-fluoro-3-

methylbenzene, a key building block in modern organic synthesis and medicinal chemistry. This

document details its chemical identity, physicochemical properties, a representative synthesis

protocol, and its applications in drug discovery, adhering to the highest standards of scientific

accuracy and data presentation.

Chemical Identity and Properties
1-(Bromomethyl)-2-fluoro-3-methylbenzene, also known by its synonym 2-fluoro-3-
methylbenzyl bromide, is a substituted toluene derivative. Its structure features a benzene

ring with a bromomethyl, a fluoro, and a methyl group at positions 1, 2, and 3, respectively. This

trifunctional arrangement makes it a versatile reagent for the introduction of the 2-fluoro-3-

methylbenzyl moiety in the synthesis of complex organic molecules.

Table 1: Chemical Identifiers for 1-(bromomethyl)-2-fluoro-3-methylbenzene
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Identifier Value

IUPAC Name 1-(bromomethyl)-2-fluoro-3-methylbenzene[1][2]

Synonym(s)
2-Fluoro-3-methylbenzyl bromide, alpha-Bromo-

2-fluoro-m-xylene[1]

CAS Number 151412-12-3[1][2][3]

Molecular Formula C₈H₈BrF[2][3]

InChI Key DCGWFNZSJBIAKE-UHFFFAOYSA-N[1][2]

SMILES CC1=C(F)C(CBr)=CC=C1[2]

Table 2: Physicochemical Properties of 1-(bromomethyl)-2-fluoro-3-methylbenzene

Property Value

Molecular Weight 203.05 g/mol [1][3]

Appearance Clear, colorless liquid[2]

Purity ≥96.0% (GC)[2]

Refractive Index (n20/D) 1.5450-1.5500 @ 20°C[2]

Flash Point 168°C/15mm[1]

Storage Temperature Ambient Temperature[1]

Table 3: Safety Information for 1-(bromomethyl)-2-fluoro-3-methylbenzene

Hazard Description

GHS Pictogram(s) GHS05 (Corrosion)[1]

Signal Word Danger[1]

Hazard Statement(s)
H314: Causes severe skin burns and eye

damage[1]

Precautionary Statement(s) P260, P271, P280[1]
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Synthesis of 1-(Bromomethyl)-2-fluoro-3-
methylbenzene
The synthesis of 1-(bromomethyl)-2-fluoro-3-methylbenzene typically proceeds via the radical

bromination of the corresponding toluene derivative, 2-fluoro-3-methyltoluene. This reaction

selectively targets the benzylic position due to the stability of the resulting benzyl radical.

Experimental Protocol: Radical Bromination of 2-Fluoro-
3-methyltoluene
This protocol is a representative method for the synthesis of 1-(bromomethyl)-2-fluoro-3-

methylbenzene.

Materials:

2-Fluoro-3-methyltoluene

N-Bromosuccinimide (NBS)

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

Carbon tetrachloride (CCl₄) or acetonitrile (solvent)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:
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In a dry round-bottom flask, dissolve 2-fluoro-3-methyltoluene (1.0 eq) in the chosen solvent

(e.g., CCl₄).

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as

benzoyl peroxide or AIBN.

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The

reaction can be initiated and accelerated by irradiation with a UV lamp.[4]

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography

(GC). The reaction is typically complete when the solid NBS is consumed and has been

converted to succinimide, which will float on top of the CCl₄.

Once the reaction is complete, cool the mixture to room temperature.

Filter the mixture to remove the succinimide by-product.

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove

any remaining acidic impurities.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary

evaporator to yield the crude product.

The crude 1-(bromomethyl)-2-fluoro-3-methylbenzene can be purified by vacuum distillation

to obtain a clear, colorless liquid.

2-Fluoro-3-methyltoluene
NBS, AIBN

(Radical Initiator)
Solvent, Reflux

1-(Bromomethyl)-2-fluoro-3-methylbenzene
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Synthesis of 1-(bromomethyl)-2-fluoro-3-methylbenzene.

Applications in Drug Discovery and Development
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Substituted benzyl bromides, such as 1-(bromomethyl)-2-fluoro-3-methylbenzene, are valuable

intermediates in the synthesis of pharmaceutical compounds.[5][6] The bromomethyl group

serves as a reactive handle for nucleophilic substitution reactions, allowing for the covalent

attachment of the 2-fluoro-3-methylbenzyl moiety to a variety of molecular scaffolds. This is a

common strategy in the design of bioactive molecules, including enzyme inhibitors and

receptor modulators.

The presence of a fluorine atom in a drug candidate can significantly enhance its

pharmacological properties. Fluorine substitution can improve metabolic stability by blocking

sites of oxidative metabolism, increase binding affinity to the target protein through favorable

electrostatic interactions, and modulate the acidity or basicity of nearby functional groups.

These beneficial effects make fluorinated building blocks highly sought after in medicinal

chemistry.

Hypothetical Application: Synthesis of a Kinase Inhibitor
Kinase inhibitors are a major class of drugs, particularly in oncology. Many kinase inhibitors

feature a heterocyclic core that is further functionalized to achieve high potency and selectivity.

1-(Bromomethyl)-2-fluoro-3-methylbenzene can be used to introduce a substituted benzyl

group onto such a core, which can then occupy a hydrophobic pocket in the kinase's active

site.

Heterocyclic Core
(e.g., with -NH or -OH group)

Base (e.g., K₂CO₃)
Solvent (e.g., DMF)

1-(Bromomethyl)-2-fluoro-3-methylbenzene

Hypothetical Kinase Inhibitor
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Use in hypothetical kinase inhibitor synthesis.

Conclusion
1-(Bromomethyl)-2-fluoro-3-methylbenzene is a valuable and versatile chemical intermediate

with significant applications in organic synthesis and drug discovery. Its unique substitution
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pattern provides a strategic tool for medicinal chemists to introduce a fluorinated benzyl group,

potentially enhancing the pharmacokinetic and pharmacodynamic properties of new drug

candidates. The synthesis of this compound is straightforward, relying on well-established

radical bromination methodologies. As the demand for more effective and safer

pharmaceuticals continues to grow, the importance of specialized building blocks like 1-

(bromomethyl)-2-fluoro-3-methylbenzene in the drug development pipeline is expected to

increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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